molecular formula C7H10O2 B13811055 2-But-1-ynyl-1,3-dioxolane

2-But-1-ynyl-1,3-dioxolane

Cat. No.: B13811055
M. Wt: 126.15 g/mol
InChI Key: JSLZJOKMQRHMPT-UHFFFAOYSA-N
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Description

2-But-1-ynyl-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₀O₂. It is a derivative of dioxolane, a heterocyclic acetal. This compound is known for its unique structure, which includes a dioxolane ring fused with a butynyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-But-1-ynyl-1,3-dioxolane can be synthesized through the condensation of carbonyl compounds with ethylene glycol in the presence of a catalyst. Common catalysts include Brønsted acids and Lewis acids. For example, silica gel or alumina can be used as catalysts to facilitate the reaction under pressure and without solvents .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of high-yield processes that minimize reaction times and maximize product purity. The use of ultrasound-assisted synthesis with graphene oxide catalysts has been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-But-1-ynyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄

    Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄

    Substitution: Various nucleophiles such as RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-But-1-ynyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring stabilizes the carbonyl group, preventing it from undergoing unwanted reactions during chemical transformations. This stabilization is achieved through the formation of a cyclic acetal, which is resistant to nucleophilic attack and oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-But-1-ynyl-1,3-dioxolane is unique due to its butynyl group, which imparts distinct reactivity and properties compared to other dioxolanes. This structural feature allows for specific applications in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-but-1-ynyl-1,3-dioxolane

InChI

InChI=1S/C7H10O2/c1-2-3-4-7-8-5-6-9-7/h7H,2,5-6H2,1H3

InChI Key

JSLZJOKMQRHMPT-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1OCCO1

Origin of Product

United States

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